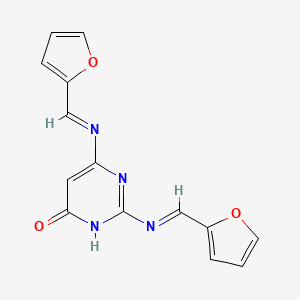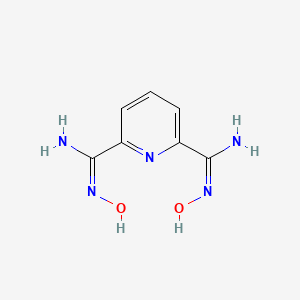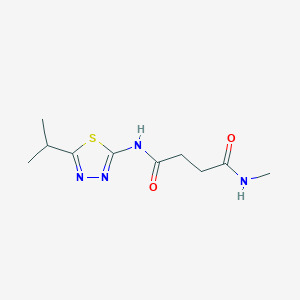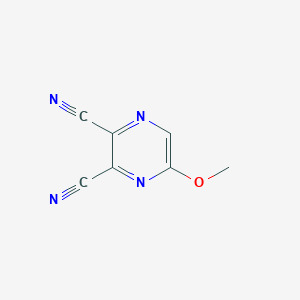![molecular formula C17H20N2O2S B12928084 5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one CAS No. 199852-15-8](/img/structure/B12928084.png)
5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one is a heterocyclic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of 5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one typically involves the cyclization of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde and ethyl acetoacetate under acidic conditions to form the thiazolopyrimidine core. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazolopyrimidines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine core structures but different substituents.
Benzylthiazoles: Compounds with a benzyl group attached to a thiazole ring.
Ethoxypyrimidines: Compounds with an ethoxy group attached to a pyrimidine ring.
Uniqueness
5-Benzyl-3-ethoxy-6-ethyl-2H-thiazolo[3,2-a]pyrimidin-7(3H)-one is unique due to its specific combination of benzyl, ethoxy, and ethyl substituents on the thiazolopyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
199852-15-8 |
|---|---|
Molekularformel |
C17H20N2O2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
5-benzyl-3-ethoxy-6-ethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H20N2O2S/c1-3-13-14(10-12-8-6-5-7-9-12)19-15(21-4-2)11-22-17(19)18-16(13)20/h5-9,15H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
PNNSEDAUCLPTOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N2C(CSC2=NC1=O)OCC)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



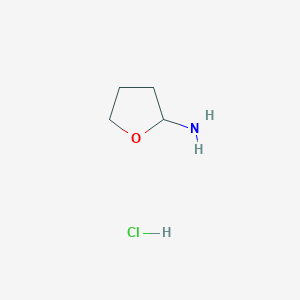
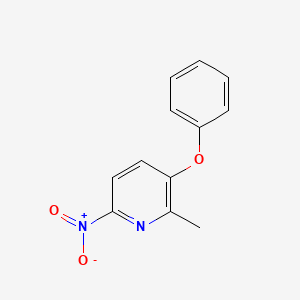
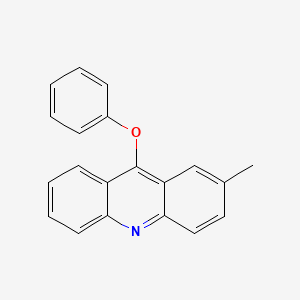


![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine](/img/structure/B12928058.png)
